molecular formula C7H16N2O2Si B14625794 ethyl N-[amino(trimethylsilyl)methylidene]carbamate

ethyl N-[amino(trimethylsilyl)methylidene]carbamate

Cat. No.: B14625794
M. Wt: 188.30 g/mol
InChI Key: AOUUFYVLTJEEGL-UHFFFAOYSA-N
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Description

Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions due to its unique structure, which includes a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[amino(trimethylsilyl)methylidene]carbamate typically involves the reaction of ethyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Ethyl carbamate+Trimethylsilyl chlorideEthyl N-[amino(trimethylsilyl)methylidene]carbamate\text{Ethyl carbamate} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Ethyl carbamate+Trimethylsilyl chloride→Ethyl N-[amino(trimethylsilyl)methylidene]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[amino(trimethylsilyl)methylidene]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[amino(trimethylsilyl)methylidene]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: The compound is used in the modification of biomolecules for various biological studies.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[amino(trimethylsilyl)methylidene]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The trimethylsilyl group provides steric hindrance, further stabilizing the compound. The protected amine can then undergo selective reactions, and the protecting group can be removed under specific conditions to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl carbamate
  • Trimethylsilyl chloride
  • N-tert-Butoxycarbonyl-L-phenylalanine

Uniqueness

Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is unique due to its combination of a carbamate and a trimethylsilyl group. This combination provides both protection and stability to the amine group, making it highly useful in various synthetic applications. The trimethylsilyl group also allows for easy removal under mild conditions, which is advantageous in multi-step synthesis processes.

Properties

Molecular Formula

C7H16N2O2Si

Molecular Weight

188.30 g/mol

IUPAC Name

ethyl N-[amino(trimethylsilyl)methylidene]carbamate

InChI

InChI=1S/C7H16N2O2Si/c1-5-11-7(10)9-6(8)12(2,3)4/h5H2,1-4H3,(H2,8,9,10)

InChI Key

AOUUFYVLTJEEGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C(N)[Si](C)(C)C

Origin of Product

United States

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